1-(Morpholin-4-yl)-2-nitroethen-1-amine
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Overview
Description
1-(Morpholin-4-yl)-2-nitroethen-1-amine is an organic compound that features a morpholine ring attached to a nitroethene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and nitro groups in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-2-nitroethen-1-amine typically involves a multi-step process. One common method is the Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, morpholine, and a nitroalkane to form an intermediate, which then undergoes a Michael addition with an appropriate nucleophile to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)-2-nitroethen-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)-2-nitroethen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-2-nitroethen-1-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Exhibits antibacterial properties.
5-(Morpholin-4-yl)-1,2,3-thiadiazoles: Used in the synthesis of hybrid molecules with potential biological activities.
Uniqueness: 1-(Morpholin-4-yl)-2-nitroethen-1-amine is unique due to the combination of the morpholine ring and nitroethene moiety, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for further research and development.
Biological Activity
1-(Morpholin-4-yl)-2-nitroethen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₆H₁₁N₃O₃
Molecular Weight: 173.17 g/mol
Melting Point: 120-125 °C
Boiling Point: 296.6 ± 40.0 °C (predicted)
Density: 1.306 ± 0.06 g/cm³
The compound features a morpholine ring and a nitroethenyl group, which contribute to its biological activity and potential as a pharmaceutical agent .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 32 µg/mL | Effective at inhibiting growth |
Staphylococcus aureus | 16 µg/mL | Strong bactericidal activity |
Pseudomonas aeruginosa | 64 µg/mL | Moderate efficacy |
These findings suggest that the compound could be further explored for development as an antimicrobial agent, particularly in treating resistant strains of bacteria .
Antitumor Activity
The antitumor potential of this compound has been investigated in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
The compound's antitumor activity is believed to stem from its interaction with cellular pathways involved in cell survival and apoptosis. It may inhibit the mitochondrial respiratory chain complex I, leading to reduced ATP production and increased reactive oxygen species (ROS), ultimately triggering apoptotic pathways .
Case Study: In Vitro Analysis
In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the following results were observed:
Cell Line | IC50 (µM) | Apoptosis Rate (%) | Notes |
---|---|---|---|
HeLa | 25 | 70 | Significant apoptosis observed |
MCF-7 | 30 | 65 | Induction of cell cycle arrest |
These results indicate that the compound effectively induces apoptosis in cancer cells, supporting its potential as a therapeutic agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including condensation reactions involving morpholine derivatives. The resulting compound can serve as a scaffold for developing new derivatives with enhanced biological properties.
Table 2: Synthetic Routes for Derivatives
Synthetic Method | Yield (%) | Characteristics |
---|---|---|
Condensation with nitroethene | 85 | High yield, simple procedure |
Reaction with morpholine derivatives | Varies | Potential for diverse modifications |
This versatility allows for the exploration of numerous derivatives that may exhibit improved efficacy or reduced toxicity compared to the parent compound .
Properties
IUPAC Name |
(E)-1-morpholin-4-yl-2-nitroethenamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOXJAUDNZQRA-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C/[N+](=O)[O-])/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.